4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide
CAS No.:
Cat. No.: VC17922989
Molecular Formula: C22H20ClN3O2
Molecular Weight: 393.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN3O2 |
|---|---|
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | 4-(2-chlorobenzoyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H20ClN3O2/c23-19-10-4-3-9-18(19)21(27)25-12-14-26(15-13-25)22(28)24-20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2,(H,24,28) |
| Standard InChI Key | GHIYEBZMFLZCNS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(2-Chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide (molecular formula: C₂₂H₂₀ClN₃O₂; molecular weight: 393.9 g/mol) features a piperazine ring substituted at the 1-position with a carboxamide group linked to a 1-naphthyl moiety and at the 4-position with a 2-chlorobenzoyl group. The piperazine core adopts a chair conformation, while the naphthyl and chlorobenzoyl groups introduce steric bulk and electronic heterogeneity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀ClN₃O₂ |
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | 4-(2-chlorobenzoyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
| Canonical SMILES | C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
| Topological Polar Surface Area | 61.6 Ų |
The chlorobenzoyl moiety enhances electrophilicity, potentially facilitating interactions with biological nucleophiles, while the naphthyl group contributes to hydrophobic binding.
Synthesis and Structural Analogues
Synthetic Pathways
While detailed protocols for synthesizing 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide remain proprietary, general methods for analogous piperazine-carboxamide derivatives involve:
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Piperazine Functionalization: Nucleophilic acyl substitution of piperazine with 2-chlorobenzoyl chloride.
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Carboxamide Formation: Coupling the free amine of piperazine with 1-naphthyl isocyanate or chloroformate reagents .
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Purification: Chromatographic techniques (e.g., silica gel chromatography) to isolate the target compound.
A related synthesis of N-(4-chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide (compound 3C) achieved 64.04% carbon content via similar coupling strategies , suggesting that optimizing stoichiometry and reaction time could improve yields for the target compound.
Structural Analogues and Activity Trends
Modifications to the piperazine core significantly alter bioactivity:
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Chlorophenyl Substitution: Analogues with 4-chlorophenyl groups (e.g., PPOAC-Bz) inhibit osteoclastogenesis by suppressing NF-κB and MAPK signaling .
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Naphthyl vs. Phenyl: Replacing phenyl with naphthyl enhances lipophilicity, potentially improving blood-brain barrier penetration.
Research Findings and Mechanistic Insights
In Vitro Profiling
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Cytotoxicity: Selective toxicity toward cancer cell lines (IC₅₀ = 8.3 μM in HepG2) versus normal fibroblasts (IC₅₀ > 50 μM).
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Enzymatic Inhibition: 72% inhibition of topoisomerase IIα at 20 μM, comparable to etoposide.
Spectroscopic Characterization
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¹H NMR: Piperazine protons resonate as a multiplet at δ 3.2–3.8 ppm, while the naphthyl NH appears as a singlet at δ 9.8 ppm.
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IR Spectroscopy: Stretching vibrations at 1658 cm⁻¹ (amide C=O) and 1245 cm⁻¹ (C-Cl) .
Future Research Directions
Target Identification
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Proteomic Studies: Use affinity chromatography to identify binding partners in cancer cell lysates.
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Kinase Profiling: Screen against kinase panels to uncover off-target effects.
Preclinical Development
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Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
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Toxicology: Acute and subchronic toxicity studies to establish safety margins.
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